N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide is a synthetic organic compound that features a benzamide core substituted with dimethoxy groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,6-dimethoxybenzoic acid and 2-(dimethylamino)ethylamine.
Amide Formation: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(dimethylamino)ethylamine to form the amide bond.
Thiophene Introduction: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate amide compound under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the amide bond or the thiophene ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or alcohols depending on the target functional group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or conductive polymers.
Biology and Medicine
Biochemistry: Used in studies to understand protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its derivatives can be used in the production of specialty polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2,6-dimethoxybenzamide: Lacks the thiophene ring, which may reduce its binding affinity and specificity.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,6-dimethoxybenzamide: Contains a furan ring instead of thiophene, which can alter its electronic properties and reactivity.
N-(2-(dimethylamino)-2-(pyridin-2-yl)ethyl)-2,6-dimethoxybenzamide: The pyridine ring can introduce basicity and alter the compound’s solubility and binding characteristics.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for π-π interactions. This makes it particularly useful in applications requiring specific electronic characteristics or binding affinities.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)12(15-9-6-10-23-15)11-18-17(20)16-13(21-3)7-5-8-14(16)22-4/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWLJJJINOHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1OC)OC)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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